UF010 -

UF010

Catalog Number: EVT-284814
CAS Number:
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UF010 is a class I HDAC inhibitor with IC50 values of 0.06, 0.1, 0.5, and 1.5 µM for HDAC3, 2, 1, and 8, respectively. It is more than 6-fold selective for these class I HDACs over any additional HDACs. UF010 is reported to inhibit cancer cell proliferation with a mean GI50 value of 2.94 μM when screened against the NCI-60 panel of cancer cell lines and functions by blocking the G1/S phase of the cell cycle.
Novel histone deacetylase inhibitor, inhibiting cancer cell proliferation via class I HDAC inhibition
UF-010 is a Class I HDAC inhibitor (IC50 values are 0.06, 0.1, 0.5 and 1.5 μM for HDACs 3, 2, 1 and 8, respectively). UF010 inhibits cancer cell proliferation via class I HDAC inhibition. This causes global changes in protein acetylation and gene expression, resulting in activation of tumor suppressor pathways and concurrent inhibition of several oncogenic pathways. The isotype selectivity coupled with interesting biological activities in suppressing tumor cell proliferation support further preclinical development of the UF010 class of compounds for potential therapeutic applications.
Overview

UF010 is a synthetic compound recognized for its role as a histone deacetylase inhibitor, specifically targeting class I histone deacetylases. It has garnered attention in cancer research due to its potential therapeutic applications in various malignancies. The compound exhibits selective inhibition of histone deacetylases 1, 2, and 3, demonstrating nanomolar potency, which makes it a subject of interest in the development of cancer treatments.

Source and Classification

UF010 belongs to a class of compounds known as benzoylhydrazides, characterized by their ability to modulate gene expression through epigenetic mechanisms. The compound was identified in a study that focused on the design and synthesis of new histone deacetylase inhibitors, highlighting its efficacy in biochemical assays against multiple histone deacetylases .

Synthesis Analysis

Methods

The synthesis of UF010 involves the modification of a benzoylhydrazide scaffold. The synthetic route typically includes the following steps:

  1. Formation of the Hydrazide: The initial step involves reacting a benzoyl chloride with hydrazine to form the hydrazide.
  2. Alkylation: A linear aliphatic chain is introduced to the nitrogen atom of the hydrazide, optimizing the length and structure for enhanced activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis has been optimized to yield UF010 with high purity and reproducibility. Structural modifications have been explored through a series of analogs to determine structure-activity relationships, revealing that specific substitutions significantly affect inhibitory potency .

Molecular Structure Analysis

Data

The compound's three-dimensional conformation allows for effective interaction with the active sites of histone deacetylases, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions

UF010 primarily engages in reversible binding with histone deacetylases, leading to the inhibition of their enzymatic activity. This binding alters the acetylation status of histones, resulting in changes in chromatin structure and gene expression.

Technical Details

The interactions are characterized by:

  • Hydrogen bonding between UF010 and key amino acid residues within the active site of histone deacetylases.
  • Hydrophobic interactions contributed by the phenyl group and aliphatic chain.

Quantitative analysis indicates that UF010 exhibits IC50 values (the concentration required to inhibit 50% of enzyme activity) ranging from 0.19 µM to 9.09 µM across different isoforms .

Mechanism of Action

Process

UF010's mechanism involves:

  1. Inhibition of Histone Deacetylation: By binding to histone deacetylases, UF010 prevents the removal of acetyl groups from lysine residues on histones.
  2. Alteration of Gene Expression: The resultant hyperacetylation leads to a more open chromatin structure, promoting transcriptional activation of tumor suppressor genes while repressing oncogenes such as MYC and KRAS .

Data

Proteomic studies have shown that treatment with UF010 results in increased acetylation levels on various histones (H2B, H3, H4), indicating its effectiveness in modulating epigenetic marks associated with gene expression changes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: UF010 is typically presented as a solid crystalline substance.
  • Solubility: It demonstrates solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: UF010 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to its electrophilic carbonyl group.

Relevant data from studies indicate that UF010 maintains its inhibitory properties across various formulations and conditions .

Applications

UF010 has significant potential applications in scientific research, particularly in:

  • Cancer Therapy: As an HDAC inhibitor, it is being investigated for its ability to induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapy agents.
  • Epigenetic Research: Its role in altering gene expression patterns makes it valuable for studies aimed at understanding epigenetic regulation mechanisms.
Introduction to Histone Deacetylases (HDACs) and UF010

Role of Class I HDACs in Oncogenic Epigenetic Regulation

Class I histone deacetylases (HDACs 1, 2, 3, and 8) are zinc-dependent enzymes that catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. These enzymes are overexpressed or aberrantly recruited in diverse malignancies, including hematologic cancers and solid tumors [3] [8]. Unlike class IIa/b HDACs, class I isoforms reside primarily in the nucleus and form essential components of multi-protein repressor complexes (e.g., Sin3, NuRD, CoREST), which silence tumor suppressor genes (TSGs) such as p21 and p53 [3] [9]. HDAC1/2/3 drive oncogenesis by:

  • Transcriptional Dysregulation: Silencing pro-apoptotic and cell cycle checkpoint genes through histone hypoacetylation [8] [9].
  • Non-Histone Substrate Targeting: Deacetylating transcription factors (e.g., p53, STAT3) and DNA repair proteins, altering their function [8].
  • Complex-Specific Roles: HDAC3 within NCoR/SMRT complexes suppresses differentiation pathways, while HDAC1/2 in Sin3 complexes inhibit TSGs [3] [8].

Table 1: Class I HDACs and Their Oncogenic Roles

IsoformPrimary ComplexesCellular FunctionCancer-Associated Dysregulation
HDAC1Sin3, NuRD, CoRESTCell cycle progression, DNA repairOverexpressed in breast/gastric cancers
HDAC2Sin3, CoRESTGenomic stability, apoptosis regulationAmplified in colorectal carcinomas
HDAC3NCoR/SMRTMetabolic reprogramming, differentiationRequired for leukemia stem cell maintenance
HDAC8Independent/ELM-SANT domainSmooth muscle contractility, cell adhesionElevated in neuroblastoma and AML

Limitations of Current HDAC Inhibitors: Isoform Specificity and Off-Target Effects

First-generation HDAC inhibitors (HDACis) suffer significant pharmacological drawbacks:

  • Lack of Isoform Selectivity: Pan-HDACis like vorinostat (SAHA) and romidepsin inhibit all zinc-dependent HDACs (classes I, II, IV), causing indiscriminate gene activation and toxicity. For example, HDAC6 inhibition (class IIb) triggers α-tubulin hyperacetylation, linked to cardiac arrhythmias [4] [9].
  • Off-Target Interactions: Hydroxamate-based inhibitors (e.g., panobinostat) bind unrelated metalloenzymes. Chemoproteomic studies reveal >24 HDACis inhibit MBLAC2, a palmitoyl-CoA hydrolase regulating extracellular vesicles, confounding therapeutic outcomes [4].
  • Suboptimal Pharmacokinetics: Short half-lives (e.g., SAHA: t1/2 = 2h) and high effective doses limit tumor exposure [9].

Table 2: Selectivity Profiles of Clinical HDAC Inhibitors

HDAC InhibitorZBG ChemotypePrimary TargetsClinically Relevant Off-Targets
Vorinostat (SAHA)HydroxamateHDAC1–3, 6, 8MBLAC2, HDAC10
RomidepsinThiol (prodrug)HDAC1/2, 4, 6HDAC11, MRP1 efflux pump
BelinostatHydroxamateHDAC1–3, 6, 10Tubulin, MBLAC2
UF010BenzoylhydrazideHDAC1/2/3 (Class I-selective)None reported

UF010 as a Novel Benzoylhydrazide Scaffold HDAC Inhibitor

UF010 (4-bromo-N'-butylbenzohydrazide; CAS 537672-41-6) is a novel small-molecule HDACi featuring a benzoylhydrazide zinc-binding group (ZBG) conjugated to a 4-bromophenyl cap moiety via a butyl linker [5] [10]. Its distinct pharmacophore overcomes key limitations of existing inhibitors:

  • Mechanism of Inhibition: UF010 acts as a competitive inhibitor with fast-on/slow-off kinetics, forming stable interactions with the catalytic Zn2+ ion and class I-specific substrate channels [5] [10].
  • Class I Selectivity: Biochemical assays confirm nanomolar potency against HDAC1/2/3 (IC50 = 0.5 nM, 0.1 nM, 0.06 nM), with >100-fold selectivity over HDAC6 (IC50 = 9.1 nM) and HDAC8 (IC50 = 1.5 nM) [1] [7].
  • Physicochemical Properties: With a molecular weight of 271.16 g/mol and LogP of 3.46, UF010 exhibits moderate lipophilicity, enabling cellular penetration (DMSO solubility: 54 mg/mL) [1] [6].

Table 3: Comparative HDAC Inhibition Profiles of UF010

HDAC IsoformUF010 IC50 (nM)SAHA IC50 (nM)Selectivity Ratio (SAHA:UF010)
HDAC10.510–2020–40
HDAC20.110–20100–200
HDAC30.0610–50167–833
HDAC69,1004–100.0004–0.001
HDAC81,50020–5000.01–0.33
HDAC1015,30010–1000.0007–0.007

Properties

Product Name

UF010

IUPAC Name

4-bromo-N'-butylbenzohydrazide

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15)

InChI Key

BVQCFCYPFJOOAV-UHFFFAOYSA-N

SMILES

CCCCNNC(=O)C1=CC=C(C=C1)Br

Solubility

Soluble in DMSO, not in water

Synonyms

UF-010, UF 010, UF010

Canonical SMILES

CCCCNNC(=O)C1=CC=C(C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.